molecular formula C18H16N2O B1293307 3-Azetidinomethyl-3'-cyanobenzophenone CAS No. 898771-39-6

3-Azetidinomethyl-3'-cyanobenzophenone

Cat. No.: B1293307
CAS No.: 898771-39-6
M. Wt: 276.3 g/mol
InChI Key: FZCLWIAUQDOVFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-cyanobenzophenone typically involves the reaction of 3-cyanobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-40°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-3’-cyanobenzophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-cyanobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Azetidinomethyl-3’-cyanobenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Azetidin-1-ylmethyl)benzoyl)benzonitrile
  • Benzonitrile, 3-[3-(1-azetidinylmethyl)benzoyl]

Uniqueness

3-Azetidinomethyl-3’-cyanobenzophenone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its azetidine ring and cyanobenzophenone core make it a versatile compound for various applications, distinguishing it from other benzophenone derivatives.

Properties

IUPAC Name

3-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-4-1-6-16(10-14)18(21)17-7-2-5-15(11-17)13-20-8-3-9-20/h1-2,4-7,10-11H,3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCLWIAUQDOVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643243
Record name 3-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-39-6
Record name 3-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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